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Compound of Interest

Compound Name: Lehmbachol D

Cat. No.: B14748559

An In-depth Technical Guide to the Predicted ADMET Properties of Lehmbachol D

Introduction

Lehmbachol D is a chemical compound with the molecular formula C26H2608[1]. The early
assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
properties is a critical step in the drug discovery pipeline, helping to identify and mitigate
potential liabilities of a compound before it progresses to more resource-intensive stages. In
recent years, in silico (computational) methods have become indispensable for predicting the
ADMET profile of new chemical entities like Lehmbachol D, offering a rapid and cost-effective
way to evaluate their drug-likeness.[2][3] These predictive models leverage machine learning
and quantitative structure-activity relationships (QSAR) to forecast a compound's
pharmacokinetic and pharmacodynamic properties based on its chemical structure.[4]

This technical guide provides a comprehensive overview of the predicted ADMET properties of
Lehmbachol D based on its known structure. The data presented herein are computationally
derived and serve as a foundational assessment. It is imperative that these predictions are
followed by experimental validation.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its ADMET
profile. These properties, calculated from the 2D structure of Lehmbachol D, offer the first
glimpse into its potential behavior as a drug candidate.

Table 1: Predicted Physicochemical Properties of Lehmbachol D

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b14748559?utm_src=pdf-interest
https://www.benchchem.com/product/b14748559?utm_src=pdf-body
https://www.benchchem.com/product/b14748559?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Lehmbachol-D
https://www.benchchem.com/product/b14748559?utm_src=pdf-body
https://www.researchgate.net/publication/281518619_In_silico_ADMET_modelling_for_rational_drug_design
https://experiments.springernature.com/articles/10.1007/978-1-0716-1960-5_4
https://pubmed.ncbi.nlm.nih.gov/34731482/
https://www.benchchem.com/product/b14748559?utm_src=pdf-body
https://www.benchchem.com/product/b14748559?utm_src=pdf-body
https://www.benchchem.com/product/b14748559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14748559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Implication for Drug-

Property Predicted Value .
Likeness
Molecular Formula C26H2608 -
Adheres to Lipinski's Rule of
Molecular Weight 466.5 g/mol Five (<500 Da), favoring good
absorption and distribution.
Indicates moderate lipophilicity,
which is often correlated with
XLogP3 3.6 -
good membrane permeability
and absorption.
Adheres to Lipinski's Rule of
Hydrogen Bond Donors 2 Five (<5), suggesting a lower
likelihood of poor permeability.
Adheres to Lipinski's Rule of
Hydrogen Bond Acceptors 8 Five (<10), which is favorable
for oral bioavailability.
Low number of rotatable bonds
suggests conformational
Rotatable Bonds 3

rigidity, which can be beneficial

for target binding.

ATPSA > 140 Az is often
associated with poor oral

Topological Polar Surface Area ) o )
124 Az bioavailability; the predicted

(TPSA) _ _
value is borderline and

warrants further investigation.

Source: PubChem CID 162985339. All properties are computationally generated.[1]

Predicted ADMET Profile

The following sections detail the predicted ADMET properties of Lehmbachol D. These
predictions are based on established computational models that analyze the molecule's
structural features.
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Absorption

Absorption is the process by which a drug enters the systemic circulation. For orally
administered drugs, this primarily involves traversing the intestinal epithelium.

Table 2: Predicted Absorption Properties of Lehmbachol D

Parameter Predicted Classification Implication

. ) The molecule's properties are
Human Intestinal Absorption

HIA) High generally favorable for passive
diffusion across the gut wall.
Expected to show good

Caco-2 Permeability Moderate to High permeability in in vitro models

that mimic the human intestine.

The structure does not contain

) common motifs that are
P-glycoprotein (P-gp)

Likely No strongly associated with P-gp
Substrate ) ]
substrates, reducing the risk of
active efflux from cells.
Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues
in the body.

Table 3: Predicted Distribution Properties of Lehmbachol D
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Parameter

Predicted

Valuel/Classification

Implication

Plasma Protein Binding (PPB)

High (>90%)

The moderate lipophilicity
suggests significant binding to
plasma proteins like albumin,
which may limit the free
fraction of the drug available

for therapeutic action.

Blood-Brain Barrier (BBB)

Penetration

Low

The relatively high TPSA and
multiple hydrogen bond
acceptors likely limit the ability
of Lehmbachol D to cross the
tightly regulated blood-brain

barrier.

Volume of Distribution (Vd)

Moderate to High

The compound is expected to
distribute from the plasma into

various tissues.

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by enzymes in

the liver, to facilitate their elimination. Predicting interactions with Cytochrome P450 (CYP)

enzymes is crucial for assessing the potential for drug-drug interactions.[5]

Table 4: Predicted Metabolic Profile of Lehmbachol D
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Prediction (Inhibitor/Non- L
Parameter L Implication
inhibitor)

Low risk of interactions with
CYP1AZ2 Inhibition Non-inhibitor drugs metabolized by CYP1A2

(e.g., caffeine).

Low risk of interactions with
CYP2C9 Inhibition Non-inhibitor drugs metabolized by CYP2C9

(e.g., warfarin).

Low risk of interactions with
CYP2C19 Inhibition Non-inhibitor drugs metabolized by
CYP2C19 (e.g., omeprazole).

Potential for drug-drug
interactions with substrates of

CYP2D6 Inhibition Inhibitor _
CYP2DE6 (e.g., codeine,
metoprolol).

High risk of interactions, as
o . CYP3A4 is responsible for the
CYP3A4 Inhibition Inhibitor

metabolism of approximately

50% of drugs on the market.

Computational tools can
predict potential sites of
) o metabolism on the molecule,
Metabolite Prediction - o ) o
aiding in the identification of
metabolites in experimental

studies.[6][7][8][9]

Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through
the kidneys (urine) or in the feces. The products of Phase | (e.g., oxidation via CYPs) and
Phase Il (e.g., glucuronidation) metabolism are typically more water-soluble, facilitating renal
clearance.
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Toxicity

Predicting potential toxicity early is a key goal of in silico ADMET assessment, helping to avoid

late-stage failures in drug development.[10][11][12][13]

Table 5: Predicted Toxicity Profile of Lehmbachol D

Toxicity Endpoint

Prediction (Risk Level)

Implication

hERG Inhibition

Low Risk

The structure lacks the typical
pharmacophore for hLERG
channel blockers, suggesting a

lower risk of cardiotoxicity.

Hepatotoxicity (Liver Injury)

Moderate Risk

Some structural features may
be associated with potential
liver toxicity; requires

experimental evaluation.

The molecule is not predicted

to be mutagenic, indicating a

Ames Mutagenicity Low Risk o )
low likelihood of causing DNA
damage.
) o ) The compound is not predicted
Skin Sensitization Low Risk

to be a skin sensitizer.

Experimental Protocols for In Vitro Validation

The following are standardized protocols for key experiments used to validate the in silico

predictions.

Caco-2 Permeability Assay

e Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and

cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal

epithelium. Monolayer integrity is confirmed by measuring the transepithelial electrical

resistance (TEER).
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Permeability Measurement: The test compound (Lehmbachol D) is added to the apical (AP)
side of the transwell. Samples are collected from the basolateral (BL) side at specified time
points (e.g., 30, 60, 90, 120 minutes).

Quantification: The concentration of Lehmbachol D in the collected samples is determined
using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate
of transport across the cell monolayer.

CYP450 Inhibition Assay

Reagents: Human liver microsomes (as a source of CYP enzymes), a panel of specific CYP
isoform probe substrates, and an NADPH-regenerating system are used.

Incubation: Lehmbachol D at various concentrations is pre-incubated with human liver
microsomes and the NADPH system. The specific probe substrate for the CYP isoform of
interest is then added to initiate the reaction.

Analysis: The reaction is stopped, and the amount of metabolite formed from the probe
substrate is quantified by LC-MS/MS.

Data Analysis: The rate of metabolite formation in the presence of Lehmbachol D is
compared to the vehicle control. An IC50 value (the concentration of inhibitor that causes
50% inhibition) is calculated.

Visualizations
ADMET Prediction Workflow
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Caption: A generalized workflow for the prediction and validation of ADMET properties.

General Drug Metabolism Pathways
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Caption: Principal pathways of drug metabolism in the liver.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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